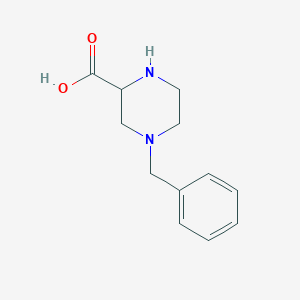![molecular formula C7H14N2 B15315851 (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere in medicinal chemistry, replacing other structural motifs to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of {3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine may involve large-scale synthesis using metal-free homolytic aromatic alkylation protocols. These methods are advantageous due to their efficiency and the ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of {3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine
- {3-phenylbicyclo[1.1.1]pentan-1-yl}hydrazine
Uniqueness
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine is unique due to its ethyl substituent, which imparts distinct steric and electronic properties compared to its methyl and phenyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3-ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C7H14N2/c1-2-6-3-7(4-6,5-6)9-8/h9H,2-5,8H2,1H3 |
InChI Key |
ASCOUMQIADPAAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


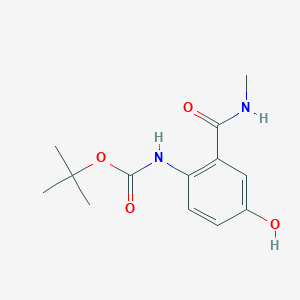
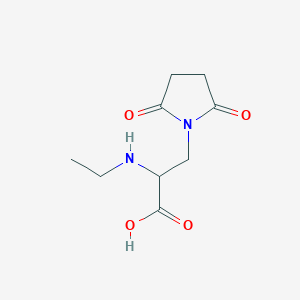


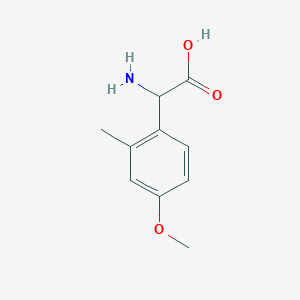


![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
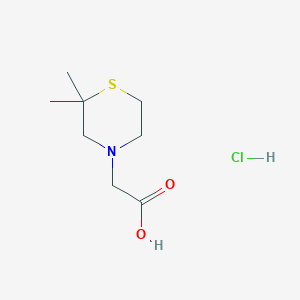
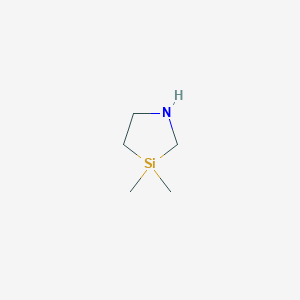
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)


